molecular formula C15H19N3O3 B6540363 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide CAS No. 1021225-20-6

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide

Cat. No.: B6540363
CAS No.: 1021225-20-6
M. Wt: 289.33 g/mol
InChI Key: WLBAYQOINOLMOH-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide is a synthetic compound with potential applications across various fields including chemistry, biology, and medicine. Characterized by its unique structure featuring a furan ring and a dihydropyridazinone moiety, this compound has gained attention for its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide typically involves multi-step organic synthesis methods. The initial step might include the formation of the furan-2-yl moiety, followed by the construction of the dihydropyridazinone ring. These steps generally involve reactions such as condensation, cyclization, and functional group transformations under controlled conditions like temperature and pH.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is critical to maximize yield and purity. Methods such as continuous flow synthesis or catalytic processes can be employed to streamline the production. The use of green chemistry principles, including solvent recycling and energy-efficient processes, is also encouraged.

Chemical Reactions Analysis

Types of Reactions: N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide can undergo various chemical reactions including:

  • Oxidation: The furan ring can be oxidized under mild conditions to form furan derivatives.

  • Reduction: The dihydropyridazinone moiety can be reduced to modify the electronic properties of the compound.

  • Substitution: Both aromatic and aliphatic substitution reactions can occur at different positions within the molecule.

Common Reagents and Conditions:

  • Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Electrophilic and nucleophilic reagents under varying conditions (e.g., halogenation using N-bromosuccinimide).

Major Products:

  • Oxidation: Formation of oxidized furan derivatives.

  • Reduction: Formation of dihydropyridazinone reduced products.

  • Substitution: Formation of various substituted analogs, enhancing or altering the compound’s properties.

Scientific Research Applications

Chemistry: N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure is leveraged in designing novel compounds with desirable physical and chemical properties.

Biology: In biological contexts, this compound can be studied for its interactions with biomolecules. It may serve as a lead compound for drug discovery, providing a scaffold for the development of new therapeutics.

Medicine: Research into the pharmacological properties of this compound could unveil potential applications in treating diseases. Its mechanism of action and specific molecular targets in the body are areas of active investigation.

Industry: Industrially, this compound may find applications in material science, serving as a precursor for functional materials with specific properties such as conductivity, stability, or reactivity.

Mechanism of Action

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide exerts its effects through specific interactions with biological molecules. The mechanism often involves binding to enzymes or receptors, altering their function. The furan ring and dihydropyridazinone moiety can interact with different molecular targets, facilitating pathways such as signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Pyridazine derivatives

  • Furan derivatives

  • Dihydropyridazinone analogs

  • Butanamide derivatives

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide embodies a unique chemical structure and reactivity profile, making it a compound of significant interest across various scientific disciplines.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-5-14(19)16-9-4-10-18-15(20)8-7-12(17-18)13-6-3-11-21-13/h3,6-8,11H,2,4-5,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBAYQOINOLMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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